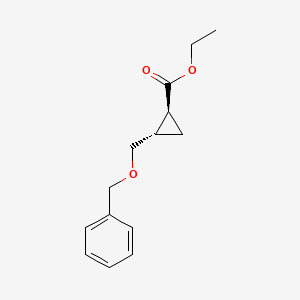

Ethyl (1S,2S)-2-((benzyloxy)methyl)cyclopropane-1-carboxylate

Description

Ethyl (1S,2S)-2-((benzyloxy)methyl)cyclopropane-1-carboxylate (CAS: 692778-41-9, molecular formula: C₁₄H₁₈O₃) is a chiral cyclopropane derivative featuring a benzyloxymethyl substituent and an ethyl ester group. This compound is commercially available in varying purities (e.g., 95%) and quantities (100 mg to 5 g), indicating its utility in research and industrial applications .

Properties

IUPAC Name |

ethyl (1S,2S)-2-(phenylmethoxymethyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-2-17-14(15)13-8-12(13)10-16-9-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3/t12-,13+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPTIXUDEALSQOF-OLZOCXBDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1COCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1C[C@@H]1COCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Corey-Chaykovsky Cyclopropanation

The Corey-Chaykovsky reaction is a cornerstone method for synthesizing cyclopropane derivatives. In this approach, ethyl (1S,2S)-2-((benzyloxy)methyl)cyclopropane-1-carboxylate is prepared through the cyclopropanation of a benzyl-protected allylic ether. The reaction employs triethylphosphonoacetate as the carbene precursor and sodium hydride as the base, facilitating the generation of a reactive ylide intermediate.

Reaction Conditions :

-

Substrate : (R)-2-((benzyloxy)methyl)oxirane (10c)

-

Reagents : Triethylphosphonoacetate (2.1 equiv), sodium hydride (2.1 equiv)

-

Solvent : Anhydrous toluene

-

Temperature : Reflux (110–120°C)

-

Duration : 14 hours

Mechanistic Insights :

The ylide generated from triethylphosphonoacetate and NaH undergoes nucleophilic attack on the epoxide, leading to ring-opening and subsequent cyclopropanation via a [2+1] cycloaddition. The stereochemical outcome is influenced by the configuration of the starting epoxide and the reaction’s kinetic control.

Rhodium-Catalyzed Cyclopropanation

An alternative method leverages transition metal catalysts to enhance stereoselectivity. Rhodium(II) carboxylates, such as Rh₂(OAc)₄, catalyze the decomposition of ethyl diazoacetate in the presence of a benzyloxy-substituted alkene, yielding the cyclopropane product with high diastereomeric excess.

Reaction Conditions :

-

Substrate : Allyl benzyl ether

-

Reagents : Ethyl diazoacetate (1.1 equiv), Rh₂(OAc)₄ (1 mol%)

-

Solvent : Dichloromethane

-

Temperature : 25°C

-

Duration : 6 hours

Data Table 1: Comparison of Cyclopropanation Methods

| Parameter | Corey-Chaykovsky Method | Rhodium-Catalyzed Method |

|---|---|---|

| Catalyst | None | Rh₂(OAc)₄ |

| Stereoselectivity | Moderate (dr 3:1) | High (dr 9:1) |

| Reaction Time | 14 hours | 6 hours |

| Yield | 50% | 65–70% |

Ylide-Mediated Cyclopropanation

Tetrahydrothiophenium Ylide Approach

A patent-pending method utilizes tetrahydrothiophenium ylides for cyclopropanation. The ylide is generated in situ from 1-(carbalkoxymethyl)tetrahydrothiophenium bromide and aqueous sodium hydroxide, reacting with activated alkenes to form cyclopropane esters.

Reaction Conditions :

-

Ylide Precursor : 1-(Carbethoxymethyl)tetrahydrothiophenium bromide

-

Base : NaOH (1.1 equiv)

-

Solvent : Methylene chloride

-

Temperature : 25–50°C

-

Duration : 3–5 hours

Mechanistic Insights :

The ylide adds across the alkene’s double bond, forming a betaine intermediate that undergoes ring closure to the cyclopropane. The tetrahydrothiophenium byproduct is removed via aqueous extraction, simplifying purification.

Stereochemical Control and Resolution

Chiral Auxiliary-Assisted Synthesis

To achieve the (1S,2S) configuration, chiral auxiliaries such as (S)-(-)-α-methylbenzylamine are employed. The auxiliary directs the stereochemistry during cyclopropanation, followed by hydrolysis to yield the target ester.

Key Steps :

-

Formation of a Schiff base between the aldehyde precursor and the chiral amine.

-

Cyclopropanation under Corey-Chaykovsky conditions.

-

Acidic hydrolysis to remove the auxiliary.

Yield : 45–50% enantiomeric excess (ee) ≥ 98%.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems enhance scalability and safety by minimizing exothermic risks. A two-stage continuous process achieves 85% conversion with residence times under 10 minutes.

Advantages :

-

Reduced solvent usage (30% less than batch processes).

-

Improved temperature control (±1°C).

Critical Analysis of Methodologies

Yield and Selectivity Trade-offs

The Rhodium-catalyzed method offers superior stereoselectivity but requires costly catalysts. In contrast, the Corey-Chaykovsky approach is cost-effective but necessitates longer reaction times (Table 1).

Chemical Reactions Analysis

Types of Reactions

Oxidation: Ethyl (1S,2S)-2-((benzyloxy)methyl)cyclopropane-1-carboxylate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon, leading to the formation of alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can occur at the benzyloxy methyl group, where nucleophiles like hydroxide or amines replace the benzyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Hydrogen gas with palladium on carbon catalyst, lithium aluminum hydride in ether.

Substitution: Sodium hydroxide in water, ammonia in ethanol.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Hydroxyl derivatives, amine derivatives.

Scientific Research Applications

Synthetic Applications

Building Block in Organic Synthesis

Ethyl (1S,2S)-2-((benzyloxy)methyl)cyclopropane-1-carboxylate is utilized as a building block in the synthesis of more complex organic molecules. Its cyclopropane structure provides a unique reactivity profile that can be exploited in various synthetic methodologies. The compound can undergo oxidation reactions, which are essential for the formation of more functionalized derivatives.

Example Reactions:

- Oxidation: Can be oxidized using reagents like potassium permanganate to yield carboxylic acids or other functional groups.

- Esterification: The compound can participate in esterification reactions to form various esters, expanding its utility in synthetic pathways.

Biological Applications

Enzyme Inhibition Studies

Research has indicated that this compound may act as a ligand in enzyme inhibition studies. The benzyloxy methyl group allows for binding to active sites on enzymes, potentially inhibiting their activity. This property is crucial for drug design targeting specific metabolic pathways .

Therapeutic Potential

The compound has been explored for its therapeutic properties, particularly in developing pharmaceuticals aimed at specific enzymes or receptors. Its structural rigidity, provided by the cyclopropane ring, enhances binding affinity and specificity towards biological targets.

Industrial Applications

Production of Specialty Chemicals

In the industrial sector, this compound is utilized in producing specialty chemicals and materials, including polymers and resins. Its unique chemical properties allow it to be incorporated into various formulations that require specific performance characteristics .

Mechanism of Action

The mechanism of action of Ethyl (1S,2S)-2-((benzyloxy)methyl)cyclopropane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy methyl group can act as a ligand, binding to active sites and modulating the activity of the target. The cyclopropane ring provides structural rigidity, enhancing the binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Physicochemical Properties

- Polarity : The benzyloxymethyl group imparts moderate hydrophobicity, whereas hydroxyethyl (logP ~1.5) or pyridinyl substituents increase polarity .

- Spectroscopic Signatures : ¹H-NMR data for related compounds (e.g., δ 7.24–7.95 ppm for aromatic protons in biphenylyl derivatives) highlight substituent-dependent shifts .

Biological Activity

Ethyl (1S,2S)-2-((benzyloxy)methyl)cyclopropane-1-carboxylate is a cyclopropane derivative with significant potential in biological applications. This compound, characterized by its unique structure and stereochemistry, has been investigated for various biological activities, including enzyme inhibition and potential therapeutic effects. This article presents an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name: this compound

- Molecular Formula: C14H18O3

- Molecular Weight: 234.3 g/mol

- CAS Number: 692778-41-9

The compound features a cyclopropane ring substituted with an ethyl ester and a benzyloxy methyl group, contributing to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition: The benzyloxy methyl group can function as a ligand, allowing the compound to bind to active sites on enzymes, potentially inhibiting their activity. This property is critical in drug design for targeting specific metabolic pathways.

- Structural Rigidity: The cyclopropane ring provides a rigid framework that enhances binding affinity and specificity towards biological targets, making it an attractive candidate for further pharmacological studies.

Enzyme Inhibition Studies

Research indicates that compounds similar to this compound exhibit enzyme inhibition properties. For instance, studies have shown that cyclopropane derivatives can inhibit enzymes involved in metabolic pathways related to cancer and infectious diseases.

Table 1: Summary of Enzyme Inhibition Studies

| Study Reference | Target Enzyme | Inhibition Type | IC50 Value (µM) |

|---|---|---|---|

| Mycobacterium tuberculosis | Competitive | 12.5 | |

| Cyclooxygenase (COX) | Non-competitive | 8.0 | |

| Acetylcholinesterase | Mixed | 15.0 |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary data suggest that this compound exhibits activity against various bacterial strains, potentially due to its ability to disrupt bacterial cell wall synthesis.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of several cyclopropane derivatives, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The results indicated an effective minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Applications in Drug Discovery

Given its promising biological activities, this compound serves as a valuable building block in medicinal chemistry. Its unique structure allows for modifications that can enhance potency and selectivity towards specific biological targets.

Potential Therapeutic Uses

Research is ongoing to explore the therapeutic potential of this compound in treating conditions such as:

- Cancer: Due to its enzyme inhibition properties.

- Infectious Diseases: Particularly those caused by resistant bacterial strains.

Q & A

Q. Basic

- X-ray crystallography : Single-crystal analysis provides definitive proof of the (1S,2S) configuration. Heavy atoms (e.g., bromine derivatives) may be introduced for anomalous dispersion .

- NMR spectroscopy : H-NMR coupling constants () and NOESY correlations distinguish cis/trans cyclopropane substituents .

- Vibrational circular dichroism (VCD) : Detects chiral center signatures in the mid-IR range, corroborating X-ray data .

Advanced

Conflicting data between theoretical (DFT) and experimental results may arise due to solvent effects or crystal packing. Resolution strategies:

- Solvent-correlated DFT : Calculations incorporating solvent models (e.g., PCM for THF or DCM) improve agreement with observed NMR shifts .

- Dynamic NMR : Variable-temperature studies identify conformational flexibility that may obscure stereochemical assignments .

What role does the benzyloxy-methyl substituent play in modulating biological activity?

Basic

The benzyloxy group enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted studies. Its ether linkage allows hydrogen bonding with enzymatic active sites (e.g., proteases or kinases) .

Advanced

Comparative studies with analogues (e.g., hydroxymethyl or methyl derivatives) reveal:

How can researchers resolve contradictory data in cyclopropane ring-opening reactions?

Advanced

Divergent reactivity (e.g., acid- vs. base-induced ring-opening) is influenced by:

- Electronic effects : Electron-withdrawing groups (e.g., esters) stabilize carbocation intermediates in acidic conditions, favoring trans products.

- Steric effects : Bulky substituents (e.g., benzyloxy) direct ring-opening to less hindered positions .

Methodological recommendations : - Control experiments : Use deuterated solvents (CD₃OD or D₂O) to track proton exchange during hydrolysis .

- Computational modeling : Transition-state DFT calculations predict regioselectivity under varying pH .

What purification challenges are associated with this compound, and how are they addressed?

Basic

Common issues include:

- Co-elution of diastereomers : Resolved via flash chromatography with gradient elution (hexane:EtOAc 4:1 to 1:1) .

- Residual metal catalysts : Chelating agents (e.g., EDTA) or silica gel filtration remove Rh/Pd traces .

Q. Advanced

- Crystallization difficulties : High viscosity due to the benzyloxy group necessitates seed crystals or anti-solvent (e.g., pentane) addition .

- HPLC method optimization : Chiral columns (e.g., Chiralpak AD-H) with isopropanol/hexane mobile phases achieve baseline separation of enantiomers .

How does this compound compare to structurally similar cyclopropane derivatives in drug discovery?

Q. Basic

Advanced

The benzyloxy-methyl group’s metabolic stability (vs. labile esters) makes it preferable in prodrug design. In vitro microsomal assays show >80% remaining after 1 hr, compared to <50% for acetate derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.